molecular formula C12H10N4O3 B12572558 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide CAS No. 587846-36-4

3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B12572558
CAS No.: 587846-36-4
M. Wt: 258.23 g/mol
InChI Key: PKEHBDOVDXEQPP-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methyl group, a nitro group, and a pyrimidin-2-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitro-substituted benzene derivative is then subjected to amidation with pyrimidin-2-ylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Methylation: The final step involves the methylation of the benzamide derivative using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, water.

Major Products Formed

    Reduction: 3-Methyl-2-amino-N-(pyrimidin-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-Carboxy-2-nitro-N-(pyrimidin-2-yl)benzamide.

Scientific Research Applications

3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing them from communicating and forming biofilms . This is achieved by binding to the receptor proteins involved in the quorum sensing process, thereby blocking the signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-Methyl-2-nitro-N-(pyrimidin-4-yl)benzamide: Similar structure but with the pyrimidine ring attached at a different position.

    3-Methyl-2-nitro-N-(pyrimidin-5-yl)benzamide: Another positional isomer with the pyrimidine ring attached at the 5-position.

Uniqueness

3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and its potential antimicrobial activity make it a valuable compound for further research and development .

Properties

CAS No.

587846-36-4

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

3-methyl-2-nitro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C12H10N4O3/c1-8-4-2-5-9(10(8)16(18)19)11(17)15-12-13-6-3-7-14-12/h2-7H,1H3,(H,13,14,15,17)

InChI Key

PKEHBDOVDXEQPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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